

Spectroscopic Profile of Methyltrimethoxysilane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyltrimethoxysilane

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This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for **methyltrimethoxysilane**. The information is presented to support research, development, and quality control activities where this organosilicon compound is utilized.

Introduction

Methyltrimethoxysilane ($\text{CH}_3\text{Si}(\text{OCH}_3)_3$), a colorless liquid, is a versatile chemical intermediate widely used in the synthesis of silicones, as a crosslinking agent, and in surface modification applications.[1] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and for monitoring chemical transformations. This guide presents its ^1H NMR, ^{13}C NMR, and FTIR spectral data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and FTIR spectroscopy for **methyltrimethoxysilane**.

^1H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl_3) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.58	Singlet	9H	Methoxy (Si-O-CH ₃)
~0.13	Singlet	3H	Methyl (Si-CH ₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data.[2]

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.0 ppm

Chemical Shift (δ) ppm	Assignment
~50.5	Methoxy (Si-O-CH ₃)
~-9.0	Methyl (Si-CH ₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

FTIR Spectroscopic Data

Sample Preparation: Neat liquid

Frequency (cm ⁻¹)	Intensity	Assignment
2943	Strong	C-H asymmetric stretching (in CH ₃)
2842	Strong	C-H symmetric stretching (in CH ₃)
1460	Medium	C-H asymmetric bending (in CH ₃)
1190	Strong	Si-O-C stretching
1085	Very Strong	Si-O-C stretching
812	Strong	Si-C stretching
775	Medium	CH ₃ rocking (Si-CH ₃)

Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat, ATR, solution).

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FTIR spectra of **methyltrimethoxysilane** are provided below.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

- **Sample Quantity:** For ¹H NMR, dissolve 5-25 mg of **methyltrimethoxysilane** in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).^[2] For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.^[2]
- **Solvent:** Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for organosilicon compounds.

- Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ^1H and ^{13}C NMR, and it is often pre-dissolved in the deuterated solvent by the manufacturer.[3] If not present, a small amount can be added.
- Procedure:
 - In a clean, dry vial, accurately weigh the **methyltrimethoxysilane**.
 - Add the deuterated solvent and gently swirl to ensure complete dissolution.
 - Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.

3.1.2. Data Acquisition

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- ^1H NMR Parameters (Typical):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
 - Number of Scans (NS): 8 to 16 scans are typically sufficient.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 2-4 seconds.
 - Spectral Width (SW): A range of approximately -2 to 12 ppm is appropriate.
- ^{13}C NMR Parameters (Typical):
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
 - Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of ^{13}C .
 - Relaxation Delay (D1): 2 seconds.

- Acquisition Time (AQ): 1-2 seconds.
- Spectral Width (SW): A range of approximately -20 to 220 ppm is suitable.
- Procedure:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve high homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters and start the experiment.
 - After data acquisition, perform Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal (0.00 ppm).

FTIR Spectroscopy Protocol

3.2.1. Sample Preparation (Neat Liquid)

- Method: For a pure liquid like **methyltrimethoxysilane**, the simplest method is to use a liquid cell or the Attenuated Total Reflectance (ATR) technique.^[4]
- Liquid Cell:
 - Use a demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr).
 - Place a small drop of **methyltrimethoxysilane** onto one window and carefully place the second window on top to create a thin film.
 - Assemble the cell and place it in the spectrometer's sample holder.
- ATR:

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
- Place a single drop of **methyltrimethoxysilane** directly onto the crystal surface.

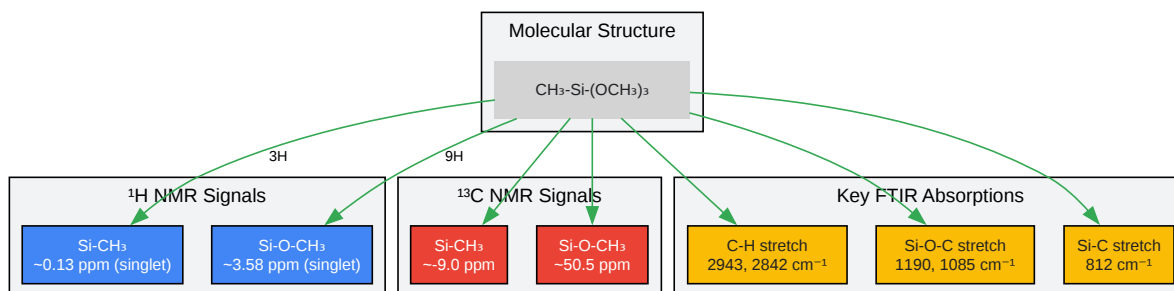
3.2.2. Data Acquisition

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters (Typical):
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise ratio.
- Procedure:
 - Background Spectrum: Collect a background spectrum of the empty instrument (or with the clean, empty liquid cell/ATR crystal). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
 - Sample Spectrum: Place the prepared sample in the instrument and collect the sample spectrum.
 - The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Spectroscopic-Structural Correlations

The following diagram illustrates the relationship between the different chemical groups in **methyltrimethoxysilane** and their corresponding spectroscopic signals.

Spectroscopic Correlations for Methyltrimethoxysilane

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